molecular formula C12H12N2O3 B263272 N-[3-(1,2-oxazol-3-ylmethoxy)phenyl]acetamide

N-[3-(1,2-oxazol-3-ylmethoxy)phenyl]acetamide

Cat. No. B263272
M. Wt: 232.23 g/mol
InChI Key: CRKCKAFVRJMHAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,2-oxazol-3-ylmethoxy)phenyl]acetamide, also known as PEA-OXA, is a synthetic compound that has been studied for its potential use in various scientific research applications.

Mechanism of Action

N-[3-(1,2-oxazol-3-ylmethoxy)phenyl]acetamide works by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines. It also activates the peroxisome proliferator-activated receptor alpha (PPAR-α), which plays a role in regulating lipid metabolism and inflammation.
Biochemical and Physiological Effects:
N-[3-(1,2-oxazol-3-ylmethoxy)phenyl]acetamide has been shown to reduce inflammation and oxidative stress, improve cognitive function, and protect against neurodegeneration. It has also been shown to improve lipid metabolism and reduce the risk of metabolic disorders such as obesity and type 2 diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(1,2-oxazol-3-ylmethoxy)phenyl]acetamide in lab experiments is its ability to cross the blood-brain barrier, allowing for the study of its effects on the central nervous system. However, a limitation is that more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for the study of N-[3-(1,2-oxazol-3-ylmethoxy)phenyl]acetamide. One direction is to further investigate its neuroprotective effects and potential use in the treatment of neurodegenerative diseases. Another direction is to study its anti-inflammatory effects and potential use in the treatment of inflammatory diseases. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

N-[3-(1,2-oxazol-3-ylmethoxy)phenyl]acetamide can be synthesized by reacting 2-hydroxyacetophenone with ethyl chloroacetate to form ethyl 2-(2-hydroxyphenyl)acetate. This intermediate is then reacted with 3-aminooxazolidine to form N-[3-(1,2-oxazol-3-ylmethoxy)phenyl]acetamide.

Scientific Research Applications

N-[3-(1,2-oxazol-3-ylmethoxy)phenyl]acetamide has been studied for its potential use in various scientific research applications. One study found that N-[3-(1,2-oxazol-3-ylmethoxy)phenyl]acetamide has neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another study found that N-[3-(1,2-oxazol-3-ylmethoxy)phenyl]acetamide has anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

N-[3-(1,2-oxazol-3-ylmethoxy)phenyl]acetamide

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

N-[3-(1,2-oxazol-3-ylmethoxy)phenyl]acetamide

InChI

InChI=1S/C12H12N2O3/c1-9(15)13-10-3-2-4-12(7-10)16-8-11-5-6-17-14-11/h2-7H,8H2,1H3,(H,13,15)

InChI Key

CRKCKAFVRJMHAC-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=CC=C1)OCC2=NOC=C2

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OCC2=NOC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.